molecular formula C13H15N3O2 B3021266 ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 15001-09-9

ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B3021266
CAS No.: 15001-09-9
M. Wt: 245.28 g/mol
InChI Key: VOMUXXDJTPDWTE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 2-methylphenyl substituent at the N1 position and an ester group at the C4 position. Its structural analogues, differing in substituent groups on the phenyl ring or pyrazole core, exhibit variations in physicochemical properties, synthetic pathways, and biological activities. This article provides a detailed comparison with similar compounds, supported by crystallographic, synthetic, and biological data.

Properties

IUPAC Name

ethyl 5-amino-1-(2-methylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)10-8-15-16(12(10)14)11-7-5-4-6-9(11)2/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMUXXDJTPDWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The introduction of the 2-methylphenyl group is achieved through a substitution reaction using appropriate reagents and conditions. The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Substituents on the phenyl ring significantly influence molecular weight, steric effects, and electronic properties. Key analogues include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reference
Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate 2-methylphenyl C₁₃H₁₅N₃O₂ 261.28 Not reported Target compound
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 4-bromophenyl C₁₂H₁₂BrN₃O₂ 310.15 Not reported
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl C₁₂H₁₂FN₃O₂ 249.24 153–154
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate 4-methylphenyl C₁₃H₁₅N₃O₂ 261.28 Not reported
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate 4-sulfamoylphenyl C₁₂H₁₄N₄O₄S 310.33 Not reported

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., bromo, sulfamoyl) increase electrophilicity of the pyrazole core, while electron-donating groups (e.g., methyl, methoxy) enhance electron density .
  • Crystallography : The 4-methylphenylsulfonyl derivative exhibits intermolecular hydrogen bonding between NH₂ and carbonyl groups, influencing crystal packing .

Yield and Purity :

  • Yields range from 75% (for 2-(4-chlorophenyl)-2-hydroxyethyl derivatives) to >95% purity for fluorophenyl analogues .
  • The use of anhydrous K₂CO₃ and polar aprotic solvents (e.g., DMF) improves alkylation efficiency .

Physicochemical Properties

  • Solubility : Para-substituted derivatives (e.g., 4-fluoro-, 4-methoxy-) exhibit higher aqueous solubility due to reduced hydrophobicity compared to ortho-substituted analogues .
  • Thermal Stability : The 4-fluorophenyl derivative has a defined melting point (153–154°C), while nitro-substituted analogues (e.g., 4-chloro-2-nitrophenyl) may decompose at elevated temperatures .

Biological Activity

Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and therapeutic implications of this compound, supported by various studies and data tables.

  • Chemical Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 15001-11-3
  • Melting Point : 114–116 °C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate or similar precursors under acidic or basic conditions. Various methods have been documented, including refluxing in ethanol or using microwave-assisted techniques to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown efficacy against multiple cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-23112.5
Liver CancerHepG28.3
Colorectal CancerHCT11615.0

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Studies

  • Study on Anticancer Properties :
    • A study conducted by Elgazwy et al. synthesized several pyrazole derivatives, including this compound, and evaluated their anticancer activities using various cell lines. The results indicated significant antiproliferative effects, particularly against breast and liver cancer cells .
  • Enzyme Inhibition Study :
    • Another research focused on the compound's ability to inhibit COX enzymes, demonstrating a dose-dependent inhibition pattern that suggests potential use in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

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